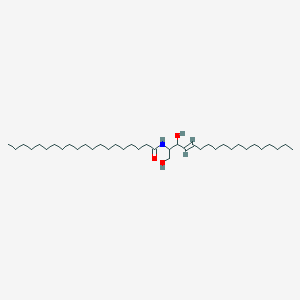

C20 Ceramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: C20 Ceramide can be synthesized through several methods. One common approach involves the condensation of sphingosine with arachidic acid (a 20-carbon fatty acid) in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves enzymatic synthesis using ceramide synthase enzymes. These enzymes catalyze the acylation of sphingosine with fatty acids of varying chain lengths, including arachidic acid . This method is advantageous due to its specificity and efficiency in producing ceramides with desired chain lengths .

Analyse Chemischer Reaktionen

Types of Reactions: C20 Ceramide undergoes various chemical reactions, including:

Oxidation: Ceramides can be oxidized to form ceramide-1-phosphate, a bioactive lipid involved in cell signaling.

Reduction: Reduction of ceramides can yield dihydroceramides, which have distinct biological functions.

Substitution: Ceramides can participate in substitution reactions to form complex sphingolipids like sphingomyelin.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or ceramide kinase in the presence of ATP.

Reduction: Sodium borohydride (NaBH4) in an organic solvent.

Substitution: Phosphatidylcholine in the presence of sphingomyelin synthase.

Major Products:

- Ceramide-1-phosphate

- Dihydroceramides

- Sphingomyelin

Wissenschaftliche Forschungsanwendungen

Chemistry: C20 Ceramide is used as a model compound to study the synthesis and properties of sphingolipids . It is also employed in the development of analytical methods for lipidomics .

Biology: In biological research, this compound is used to investigate its role in cell signaling pathways, apoptosis, and autophagy . It serves as a tool to study the effects of ceramides on cellular functions and disease mechanisms .

Medicine: this compound has therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases . It is being explored for its ability to modulate cell death and survival pathways .

Industry: In the cosmetic industry, this compound is used in skincare products to enhance the skin barrier and retain moisture . It is also utilized in the development of drug delivery systems .

Wirkmechanismus

C20 Ceramide exerts its effects by modulating membrane properties and interacting with specific effector proteins . It can influence membrane fluidity and organization, thereby affecting signal transduction pathways . This compound also interacts with proteins involved in apoptosis, autophagy, and inflammation, such as protein kinase C (PKC) and caspases . These interactions lead to the activation or inhibition of downstream signaling cascades, ultimately regulating cellular responses .

Vergleich Mit ähnlichen Verbindungen

- C16 Ceramide: Contains a 16-carbon fatty acid chain.

- C18 Ceramide: Contains an 18-carbon fatty acid chain.

- C24 Ceramide: Contains a 24-carbon fatty acid chain.

Comparison: C20 Ceramide is unique due to its specific chain length, which influences its biophysical properties and biological functions . Compared to shorter-chain ceramides like C16 and C18, this compound has distinct effects on membrane organization and signaling pathways . Longer-chain ceramides like C24 have different roles in cellular processes and are involved in maintaining skin barrier function .

Eigenschaften

Molekularformel |

C38H75NO3 |

|---|---|

Molekulargewicht |

594.0 g/mol |

IUPAC-Name |

N-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide |

InChI |

InChI=1S/C38H75NO3/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-38(42)39-36(35-40)37(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h31,33,36-37,40-41H,3-30,32,34-35H2,1-2H3,(H,39,42)/b33-31+ |

InChI-Schlüssel |

XWBWIAOWSABHFI-QOSDPKFLSA-N |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(/C=C/CCCCCCCCCCCCC)O |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-hydroxy-5,9-dimethyl-3-methylidene-3aH,4H,6H,7H,8H,8aH,9H,9aH-naphtho[2,3-b]furan-2-one](/img/structure/B12326299.png)

![1H-Pyrazole, 1-acetyl-4-bromomethyl[1,2,2,2-tetrafluoro-1-(heptafluoropropoxy)ethyl]-(9CI)](/img/structure/B12326350.png)

![Uridine, 2'-amino-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-](/img/structure/B12326390.png)